4-Aminoisoindolin-1-one

Catalog No.
S680852
CAS No.
366452-98-4
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoisoindolin-1-one

CAS Number

366452-98-4

Product Name

4-Aminoisoindolin-1-one

IUPAC Name

4-amino-2,3-dihydroisoindol-1-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11)

InChI Key

GZRGLZWHIFBBLS-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=C2N)C(=O)N1

Synonyms

4-Amino-2,3-dihydroisoindol-1-one; 4-Amino-2,3-dihydro-1H-isoindol-1-one

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1

Synthesis and Characterization:

A handful of studies focus on the synthesis and characterization of 4-Aminoisoindolin-1-one itself. These studies explore different methodologies for its preparation and report on its physical and chemical properties, such as its melting point, spectral data, and solubility [].

Potential Applications:

Limited research suggests potential applications of 4-Aminoisoindolin-1-one in various fields:

  • Medicinal Chemistry: Its structural similarity to various biologically active compounds has led to preliminary investigations into its potential as a drug scaffold. However, further research is needed to explore its specific bioactivity and therapeutic potential.
  • Material Science: Some studies have explored the use of 4-Aminoisoindolin-1-one as a precursor for the synthesis of new materials with potential applications in fields like organic electronics. However, these applications are still in the early stages of exploration.

4-Aminoisoindolin-1-one is an organic compound with the molecular formula C₈H₈N₂O. It features an isoindoline structure, characterized by a fused benzene and pyrrole ring, with an amino group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Typical of nitrogen-containing heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to yield amines, depending on the reagents used.

Research indicates that 4-Aminoisoindolin-1-one exhibits significant biological activity. It has been investigated for:

  • Anticancer Properties: Studies suggest its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound shows promise against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Several synthetic routes have been developed to produce 4-Aminoisoindolin-1-one:

  • From Methyl 2-methyl-3-nitrobenzoate: A multi-step synthesis involving reduction and cyclization processes.
  • Using Isoindole Derivatives: Starting from isoindole, various functional groups can be introduced through electrophilic substitutions.
  • Direct Amination: Utilizing amination techniques on suitable precursors to introduce the amino group directly.

These methods highlight the versatility of synthetic approaches available for obtaining this compound .

4-Aminoisoindolin-1-one has several applications, particularly in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting cancers and infectious diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing polymers and dyes due to its structural characteristics.

Interaction studies of 4-Aminoisoindolin-1-one with various biological targets have been conducted, revealing insights into its mechanism of action:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding Studies: Binding affinity studies indicate potential interactions with neurotransmitter receptors, suggesting implications for neurological applications.

These studies are crucial for understanding how the compound can be utilized therapeutically.

Several compounds share structural similarities with 4-Aminoisoindolin-1-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
7-Aminoisoindolin-1-oneIsoindoline derivativeContains an amino group at the seventh position
N-IsopropylisoindolineIsoindoline derivativeFeatures an isopropyl group, altering solubility
3-Aminoisoindolin-1-oneIsoindoline derivativeAmino group at the third position; different reactivity

4-Aminoisoindolin-1-one is unique due to its specific positioning of the amino group, influencing its reactivity and biological properties compared to these similar compounds .

XLogP3

0.1

Wikipedia

4-Amino-1-isoindolinone

Dates

Modify: 2023-08-15

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